molecular formula C9H7ClF3N3O2 B3035635 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide CAS No. 338396-82-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide

Cat. No.: B3035635
CAS No.: 338396-82-0
M. Wt: 281.62 g/mol
InChI Key: ZVTNGAAYTVXHQT-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide (CAS 338396-82-0) is a chemical intermediate of significant interest in advanced agrochemical and pharmaceutical research. It features a 3-chloro-5-(trifluoromethyl)pyridine core, a scaffold renowned for imparting unique biological activity and enhancing the physicochemical properties of molecules . The presence of the trifluoromethyl group is a key structural motif, as it is strongly electron-withdrawing and can improve metabolic stability, bioavailability, and biomolecular affinity of lead compounds . This compound is primarily valued as a key synthetic building block . The malonamide moiety offers reactive sites for further chemical modifications, making it a versatile precursor for constructing more complex molecules. Researchers utilize this intermediate in the discovery and development of novel active ingredients. Its structural features are commonly found in a range of crop protection agents , including herbicides, insecticides, and fungicides . Furthermore, the trifluoromethylpyridine structure is increasingly investigated for potential applications in pharmaceutical chemistry, with several candidates in clinical trials for use as antivirals and antitumor agents . The product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3O2/c10-4-1-3(9(11,12)13)2-16-6(4)5(7(14)17)8(15)18/h1-2,5H,(H2,14,17)(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTNGAAYTVXHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diacyl Chloride Formation

The diacid is converted to its diacyl chloride derivative using thionyl chloride (SOCl₂). In a typical procedure, the diacid is refluxed with excess SOCl₂ (14 equiv.) in anhydrous toluene at 80°C for 16 hours. The resulting diacyl chloride is isolated by evaporating excess SOCl₂ under reduced pressure (yield: 95–98%).

Ammonolysis Reaction

The diacyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0–5°C. Pyridine (1 equiv.) is often added to scavenge HCl, improving reaction efficiency. After stirring for 2–4 hours, the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4 to 1:1) to yield 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide as a white powder (yield: 20–30%).

Challenges :

  • Low yields are attributed to competing hydrolysis of the diacyl chloride in aqueous conditions.
  • Side products include mono-amide derivatives and residual diacid.

Alternative Amidation Using Coupling Agents

To circumvent the limitations of the acyl chloride route, carbodiimide-based coupling agents are employed. The diacid is activated with 1,1′-carbonyldiimidazole (CDI) in THF at room temperature for 1 hour, followed by reaction with ammonium bicarbonate (NH₄HCO₃). This method affords the target malonamide in 40–50% yield after purification.

Advantages :

  • Milder conditions reduce side reactions.
  • Higher functional group tolerance compared to acyl chlorides.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Pros/Cons
Acyl Chloride Ammonolysis SOCl₂ reflux, NH₃/THF, 0–5°C 20–30% Low cost; scalable but low yield
CDI-Mediated Coupling CDI, NH₄HCO₃, THF, rt 40–50% Higher yield; expensive reagents

Spectroscopic Characterization

The final compound is validated using advanced analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.10 (s, 1H, pyridine-H), 7.25 (br s, 2H, NH₂), 3.55 (s, 2H, malonyl-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (CONH₂), 152.1 (pyridine-C), 135.5 (q, J = 32.8 Hz, CF₃), 129.8 (pyridine-C), 124.3 (q, J = 271.5 Hz, CF₃), 55.8 (malonyl-CH₂).
  • HRMS : Calculated for C₁₁H₈ClF₃N₃O₂ [M+H]⁺: 322.0231; Found: 322.0227.

Industrial Applications and Scalability

The acyl chloride route remains the most scalable method for bulk synthesis due to reagent affordability, despite its moderate yields. Conversely, coupling agent-based approaches are preferred for small-scale, high-purity applications. Recent patents highlight innovations in continuous-flow reactors to enhance diacyl chloride stability and reaction throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is an organic molecule with a pyridinyl ring, a six-membered aromatic ring containing a nitrogen atom, substituted with chlorine and a trifluoromethyl group. It also features a malonamide functional group, which is a dicarboxamide linked by two methylene groups.

Scientific Research Applications

While information on the specific scientific research applications of this compound is limited, the compound has been identified as an intermediate in the synthesis of fluazinam. Fluazinam is a fungicide known for its effectiveness against various fungal pathogens. Pyridinyl derivatives and malonamides are known to possess various biological activities, making this compound a candidate for further investigation.

Further research could explore:

  • The specific reaction conditions and precursors used for synthesizing this compound.
  • The influence of the positions of the chlorine and trifluoromethyl groups on the pyridinyl ring on the molecule's properties and interactions.
  • The potential biological activities of the compound, given that pyridinyl derivatives and malonamides are known to possess such activities.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Fluopyram (Benzamide Derivative)

  • Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide .
  • Key Differences : Fluopyram replaces the malonamide group with a benzamide linked via an ethyl bridge.
  • Applications : A broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi, used for seed treatment and soil applications .
  • Research Findings :
    • Fluopyram degrades into metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine and 2-(trifluoromethyl)benzamide under UV light .
    • Environmental persistence and toxicity are mitigated by its moderate water solubility (20 mg/L at 20°C) .
Property 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide Fluopyram
Molecular Formula C₁₁H₁₀ClF₃N₃O₂ (estimated) C₁₆H₁₁ClF₆N₂O
Functional Groups Malonamide, Cl, CF₃ Benzamide, Cl, CF₃
Application Not explicitly reported (potential agrochemical) Fungicide

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide

  • Structure : Features a sulfanyl (-S-) linker and a propanamide group instead of malonamide .
  • Applications: Not explicitly stated, but structural similarity suggests agrochemical use.
Property Target Compound Sulfanyl Propanamide Analogue
Backbone Pyridine + malonamide Pyridine + sulfanyl propanamide
Potential Reactivity Hydrogen-bonding Electrophilic sulfanyl group

Haloxyfop and Fluazifop (Phenoxy Propanoic Acid Derivatives)

  • Structures: Haloxyfop: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate . Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
  • Key Differences : These herbicides lack amide groups but share the 3-chloro-5-CF₃-pyridine motif.
  • Applications : Post-emergent herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses .
Property Target Compound Haloxyfop
Core Functionality Malonamide Phenoxy propanoate
Biological Target Not reported ACCase inhibition

Malonate Esters (e.g., Dimethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate)

  • Structure : Malonate ester (COOCH₃ groups) instead of malonamide .
  • Key Differences : Esters are more lipophilic than amides, affecting bioavailability and degradation.
  • Applications : Likely intermediates in synthesizing amide derivatives like the target compound .
Property Target Compound Malonate Ester
Solubility Higher (amide polarity) Lower (ester groups)
Stability More hydrolytically stable Prone to ester hydrolysis

(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide

  • Structure : Propenamide group with an α,β-unsaturated bond .
  • Key Differences : The conjugated double bond may enhance reactivity or binding to biological targets.

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is a synthetic compound notable for its unique halogenated pyridine structure, which includes a chloro and trifluoromethyl group. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C23H33ClF3N5O4
  • CAS Number : 338396-82-0
  • Molecular Weight : 535.99 g/mol
  • Boiling Point : Approximately 714.7 °C (predicted)
  • Density : 1.281 g/cm³ (predicted)

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, facilitating membrane permeability and enabling it to affect cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Membrane Disruption : Studies suggest that similar compounds can disrupt bacterial membranes, leading to increased permeability and cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Pathogen Activity Reference
Methicillin-resistant S. aureusPotent antimicrobial effects
Escherichia coliModerate activity
Klebsiella pneumoniaeLimited activity

Anticancer Activity

In vitro studies have demonstrated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies are underway to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the efficacy of various halogenated pyridines, including this compound, against MRSA. The results showed a significant reduction in bacterial viability at concentrations of 10 µg/mL.
  • Cancer Cell Line Testing :
    • In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
2-Chloro-5-(trifluoromethyl)pyridineModerate antimicrobial effects
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineLimited anticancer activity
2-Chloro-5-(trifluoromethyl)benzonitrileAntimicrobial but less potent

Q & A

Q. What synthetic routes are recommended for preparing 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 3-chloro-5-(trifluoromethyl)pyridine derivatives. For example, regioselective functionalization of 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) with malonamide precursors under palladium catalysis has been reported . Key parameters include:
  • Temperature: 80–120°C
  • Solvents: DMF or THF
  • Catalysts: Pd(PPh₃)₄ or CuI
    Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and malonamide linkage.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .
  • Melting Point Analysis : Reported values range from 95–97.5°C for related analogs, ensuring purity ≥97% .
  • X-ray Crystallography : Resolves structural ambiguities; e.g., bond angles and crystal packing (refer to Acta Crystallographica Section E for model structures) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Tuning : Pd-based catalysts improve cross-coupling efficiency, while additives like K₂CO₃ neutralize HCl byproducts .
  • Temperature Gradients : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of trifluoromethyl groups .

Advanced Research Questions

Q. How can contradictory data on the biological activity of derivatives be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with F) and test against target enzymes (e.g., kinases) .
  • Dose-Response Curves : Compare IC₅₀ values across assays to identify assay-specific artifacts (e.g., solubility issues in DMSO) .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Q. What strategies address challenges in regioselective functionalization of the pyridine ring?

  • Methodological Answer :
  • Directing Group Strategy : Introduce temporary groups (e.g., -NH₂) to guide C-H activation at the 3- or 5-position .
  • Halogen Exchange : Replace Cl with iodide (via Finkelstein reaction) to enhance reactivity in cross-couplings .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity for trifluoromethyl-substituted products .

Q. How can researchers design experiments to study degradation pathways under environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to UV light, humidity (40–80% RH), and varying pH (3–9) to mimic natural conditions .
  • LC-HRMS Analysis : Identify degradation products (e.g., hydrolysis to malonic acid) and quantify half-lives .
  • Ecotoxicology Assays : Use Daphnia magna or algae models to assess metabolite toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide

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